Chlorophosphonazo I

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

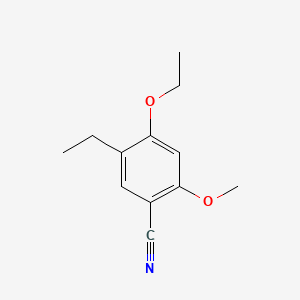

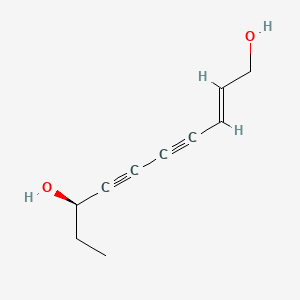

Chlorophosphonazo I is a chemical compound with the molecular formula C16H13ClN2NaO11PS2 . It is used as a colorimetric reagent for thorium, uranium, lanthanoids, actinoids, and alkaline earth metals . This reagent is readily soluble in water and changes color based on the pH level .

Molecular Structure Analysis

Chlorophosphonazo I has a complex molecular structure. It contains a total of 47 bonds, including 35 non-H bonds, 20 multiple bonds, 5 rotatable bonds, 8 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aromatic ketone, 1 hydrazone, and 4 hydroxyl groups .Chemical Reactions Analysis

Chlorophosphonazo I exhibits large nonlinear refractive indexes due to resonant electronic nonlinearity and laser heating effects . It is also used for the spectrophotometric determination of zirconium, titanium, thorium, and scandium .Applications De Recherche Scientifique

Visual Indication in Titration : Chlorophosphonazo I can be used for visual indication in sulfate precipitation titration with barium chloride, perchlorate, or nitrate. It works in acidic media and allows for the determination of organic sulfur by the combustion method using this indicator (B. Budesinsky, 1969).

Nonlinear Optical Applications : The nonlinear refraction of Chlorophosphonazo I has been investigated for potential applications in nonlinear optical devices. It shows a positive and large nonlinear refractive index under certain excitation conditions (Tingchao He, Ling Zhang, Yanfeng Yin, Y. Cheng, Li Ding, Y. Mo, 2008).

Spectrophotometric Determination of Metals : Chlorophosphonazo I has been widely used as a chromogenic reagent in the spectrophotometric determination of various metals, including thorium, uranium, rare earth elements, and other heavy metals. It offers advantages in sensitivity and selectivity over other reagents (Jiaomai Pan, Chung-Gin Hsu, Zhong-ping Ou, 1993).

Photoresponsive Properties : Chlorophosphonazo I exhibits photoresponsive behaviors, making it a candidate for applications in solar cells and molecular devices. It has been studied for photoisomerization properties in solution and on substrates, and for generating photocurrent under visible light (Bo Wu, Lei Zhang, Shuai Lin, Jingfa Li, Qihao Zhou, 2019).

Chelation with Lanthanide Ions : Chlorophosphonazo I can form binuclear chelates with lanthanide ions, which can be used for the determination of trace amounts of light rare earths in the presence of heavy rare earths (Gao Jin-zhang, Zhu Xiangming, K. Jing-wan, Bai Guangbi, 1985).

Kinetics of Complexation with Dioxouranium(VI) : The kinetics of reactions of dioxouranium(VI) with Chlorophosphonazo I have been studied in acidic solutions, providing insights into its potential applications in analytical chemistry (J. F. Jenkins, J. C. Sullivan, K. Nash, 1995).

Safety and Hazards

Handling Chlorophosphonazo I requires certain safety measures. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of non-sparking tools, prevention of fire caused by electrostatic discharge steam, and storage in a dry, cool, and well-ventilated place are recommended .

Orientations Futures

Propriétés

IUPAC Name |

3-[(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN2O11PS2/c17-8-1-2-10(12(5-8)31(22,23)24)18-19-15-13(33(28,29)30)4-7-3-9(32(25,26)27)6-11(20)14(7)16(15)21/h1-6,20-21H,(H2,22,23,24)(H,25,26,27)(H,28,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAUOUSSRBVKRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)P(=O)(O)O)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN2O11PS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70723799 |

Source

|

| Record name | 3-[2-(4-Chloro-2-phosphonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1938-82-5 |

Source

|

| Record name | 3-[2-(4-Chloro-2-phosphonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B592667.png)

![1-[(1R,2S,3S)-3-Azido-2-hydroxycyclopentyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B592670.png)

![[(6R,9R)-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B592685.png)